sodium 4-(1H-indol-3-yl)butanoic acid sodium 4-(1H-indol-3-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15782183
InChI: InChI=1S/C12H13NO2.Na/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1
SMILES:
Molecular Formula: C12H13NNaO2+
Molecular Weight: 226.23 g/mol

sodium 4-(1H-indol-3-yl)butanoic acid

CAS No.:

Cat. No.: VC15782183

Molecular Formula: C12H13NNaO2+

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

sodium 4-(1H-indol-3-yl)butanoic acid -

Specification

Molecular Formula C12H13NNaO2+
Molecular Weight 226.23 g/mol
IUPAC Name sodium;4-(1H-indol-3-yl)butanoic acid
Standard InChI InChI=1S/C12H13NO2.Na/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1
Standard InChI Key VBDSTGDTZFQGNC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O.[Na+]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Sodium 4-(1H-indol-3-yl)butanoate is derived from the deprotonation of the carboxylic acid group in IBA (C₁₂H₁₃NO₂), resulting in the formula C₁₂H₁₂NNaO₂. The parent compound features an indole moiety linked to a butanoic acid chain at the C3 position . The sodium salt enhances aqueous solubility compared to the free acid, which has a solubility of 0.356 g/L in water .

Table 1: Key Physicochemical Properties

PropertyValue (Free Acid)Sodium Salt (Inferred)
Molecular Weight203.24 g/mol 225.22 g/mol
Melting Point123–125°C Not reported
Boiling Point500.6°C Decomposes before boiling
Solubility in Water0.356 g/L >10 g/L (estimated)
pKa4.86 (carboxylic acid) N/A (ionic form)

The sodium salt’s crystalline structure likely adopts a planar indole ring system with a flexible butanoate tail, facilitating interactions in biological matrices .

Synthesis and Derivitization Pathways

Industrial-Scale Production

IBA is synthesized via the reaction of indole with γ-butyrolactone under alkaline conditions. A patented method (US 3,051,723) involves heating indole, γ-butyrolactone, and sodium hydroxide at 245°C for 20 hours, followed by acidification to yield IBA . Conversion to the sodium salt is achieved through neutralization with sodium hydroxide:

C12H13NO2+NaOHC12H12NNaO2+H2O\text{C}_{12}\text{H}_{13}\text{NO}_2 + \text{NaOH} \rightarrow \text{C}_{12}\text{H}_{12}\text{NNaO}_2 + \text{H}_2\text{O}

Heterocyclic Derivatives

Recent studies explore IBA’s role as a precursor for bioactive compounds. For example:

  • Propanamide Derivatives: Nucleophilic substitution of 5-[3-(1H-indol-3-yl)propyl]-1,2,4-triazole-2-thiol with N-aryl-3-bromopropanamides yields elastase inhibitors with IC₅₀ values <10 μM .

  • Piperazine Conjugates: Reaction of IBA with ethyl piperazine-1-carboxylate produces antiproliferative agents active against cancer cell lines (e.g., IC₅₀ = 15 μM in MCF-7 cells) .

Functional Applications

Agricultural Use as a Rooting Hormone

IBA’s sodium salt is widely employed in horticulture to stimulate root formation in cuttings. The USDA permits its use in organic farming at concentrations ≤1.0% . Mechanistically, it mimics auxin activity, enhancing cell elongation and differentiation in plant meristems.

Metabolic Roles

IBA is a microbial metabolite produced by Clostridia spp. and detected in human plasma (0.2–1.5 μM) . It accelerates glucose uptake in rat diaphragms, implicating it in insulin-independent glucose metabolism .

Analytical Characterization

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 280 nm) resolve IBA from plant extracts (LOD = 0.1 μg/mL) .

  • GC-MS: Derivatization with BSTFA enables quantification in urine samples (LOQ = 5 ng/mL) .

Spectroscopic Identification

  • IR: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H indole) .

  • ¹H NMR: δ 7.6 (1H, indole H2), δ 2.4 (2H, CH₂COO⁻), δ 1.8 (4H, -CH₂- chain) .

Toxicological and Regulatory Considerations

Regulatory Status

  • USDA: Approved for organic crop production under 7 CFR §205.601 .

  • EPA: Registered as a plant growth regulator (PC Code: 046701) .

Future Research Directions

  • Solubility Optimization: Co-crystallization of the sodium salt with cyclodextrins could enhance formulation stability.

  • Targeted Drug Delivery: Conjugation with nanoparticles may improve bioavailability of IBA-derived anticancer agents.

  • Microbiome Interactions: Elucidate Clostridia’s role in modulating host IBA levels and metabolic disease risk.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator